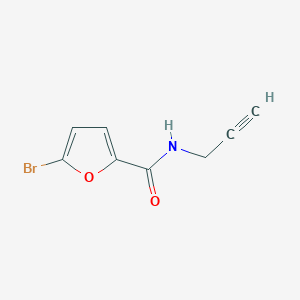
5-bromo-N-prop-2-ynylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-prop-2-ynylfuran-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is a furan carboxamide derivative and has been synthesized using different methods. The compound has shown promising results in scientific research, especially in the field of medicine, due to its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 5-bromo-N-prop-2-ynylfuran-2-carboxamide involves the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of the inflammatory response. Inhibition of COX-2 leads to a reduction in the production of prostaglandins, which results in a decrease in inflammation. HDAC is an enzyme that is involved in the regulation of gene expression. Inhibition of HDAC leads to changes in gene expression, which can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
5-bromo-N-prop-2-ynylfuran-2-carboxamide has been found to have biochemical and physiological effects in scientific research. The compound has been found to inhibit the activity of COX-2 and HDAC, which results in a decrease in inflammation and cancer cell growth. The compound has also been found to have antioxidant properties, which can protect cells from oxidative damage. In addition, the compound has been found to have neuroprotective properties, which can protect neurons from damage.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-N-prop-2-ynylfuran-2-carboxamide in lab experiments include its potential applications in various fields of scientific research, especially in the field of medicine. The compound has been found to have anti-inflammatory, anti-cancer, antioxidant, and neuroprotective properties. The limitations of using the compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are many future directions for the scientific research of 5-bromo-N-prop-2-ynylfuran-2-carboxamide. One direction is the development of new drugs for the treatment of inflammatory diseases and cancer based on the compound's mechanism of action. Another direction is the study of the compound's potential applications in other fields of scientific research, such as neuroscience and immunology. The compound's potential toxicity and safety also need to be studied further to determine its suitability for use in humans.
Synthesis Methods
The synthesis of 5-bromo-N-prop-2-ynylfuran-2-carboxamide has been achieved using different methods. One of the methods involves the reaction of furan-2-carboxylic acid with propargyl bromide in the presence of a base such as triethylamine. The reaction leads to the formation of 5-prop-2-ynylfuran-2-carboxylic acid, which is then reacted with ammonium hydroxide to produce 5-prop-2-ynylfuran-2-carboxamide. The final step involves the bromination of the compound using N-bromosuccinimide to produce 5-bromo-N-prop-2-ynylfuran-2-carboxamide.
Scientific Research Applications
5-bromo-N-prop-2-ynylfuran-2-carboxamide has shown potential applications in various fields of scientific research. In the field of medicine, the compound has been studied for its anti-inflammatory and anti-cancer properties. The compound has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells. This makes the compound a potential candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
properties
IUPAC Name |
5-bromo-N-prop-2-ynylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h1,3-4H,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJBQAXWPCEBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-prop-2-ynylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7468306.png)
![3,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7468310.png)

![3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468331.png)

![2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B7468349.png)
![4-[2-[3-[2-Chloro-5-(trifluoromethyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]benzonitrile](/img/structure/B7468350.png)
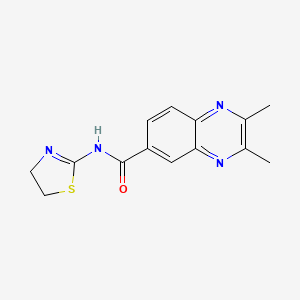
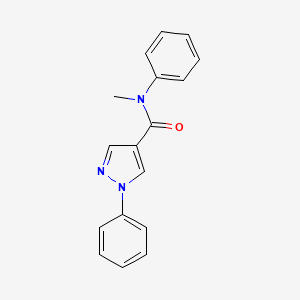
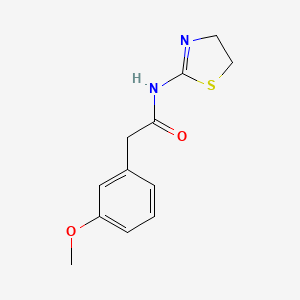
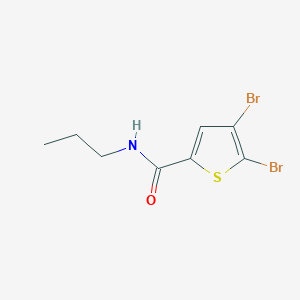

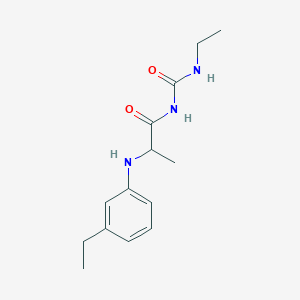
![2-[Benzyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7468396.png)